

Technical Guide: Biological Potential of 2-Nitrocinnamic Acid Derivatives

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Compound of Interest

Compound Name: *3-(2-Nitrophenyl)acryloyl chloride*

Cat. No.: *B8526321*

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Executive Summary

The 2-nitrocinnamic acid scaffold represents a critical structural motif in medicinal chemistry, distinct from its widely studied hydroxy- and methoxy- counterparts (e.g., ferulic or caffeic acid). The introduction of a nitro group at the ortho position of the phenyl ring creates unique steric and electronic properties that significantly influence biological interactivity. This guide analyzes the pharmacological profile of 2-nitrocinnamic acid derivatives, specifically highlighting their potent antifungal activity against *Candida* species and emerging cytotoxic potential against breast cancer cell lines (MCF-7).

Chemical Scaffold Analysis

The core structure of 2-nitrocinnamic acid consists of a phenyl ring substituted at the ortho position with a nitro group (

) and an acrylic acid side chain.

- **Electronic Effects:** The nitro group is a strong electron-withdrawing group (EWG). Through induction and resonance, it decreases electron density on the aromatic ring and, crucially, enhances the electrophilicity of the

-carbon in the

-unsaturated carbonyl system. This makes the molecule a more potent Michael acceptor, facilitating covalent interactions with nucleophilic cysteine residues in biological targets.

- **Steric Effects:** The ortho substitution introduces steric bulk near the side chain, potentially locking the molecule into specific conformations that favor binding to narrow enzyme pockets or fungal cell wall proteins.

Therapeutic Applications

Antifungal Activity

Derivatives of 2-nitrocinnamic acid have demonstrated superior antifungal efficacy compared to their non-nitrated parent compounds. The mechanism involves the disruption of cell membrane integrity and inhibition of fungal metabolic enzymes.

Key Data Points:

Compound	Target Organism	Activity Metric	Value	Ref
Isopropyl 2-nitrocinnamate	Candida spp. [1]	MIC	513.52 μ M	[1]
Perillyl 2-nitrocinnamate	Candida spp.	MIC	390.99–781.98 μ M	[1]

| Methyl 2-nitrocinnamate | Candida albicans | MIC | 128 μ g/mL | [2] |

Analysis: The esterification of the carboxylic acid tail with lipophilic groups (isopropyl, perillyl) enhances membrane permeability, allowing the active moiety to reach intracellular targets. The 2-nitro group is critical; comparative studies suggest it provides better activity than the unsubstituted methyl cinnamate.

Anticancer Potential

Recent studies have explored 2-nitrocinnamaldehyde derivatives (chalcones) for cytotoxicity against human cancer cell lines.

- Target: MCF-7 (Breast Cancer Cell Line).[2][3]
- Active Derivative: 5-(2-nitrophenyl)-1-(pyridine-3-yl)-penta-2,4-dien-1-one.
- Efficacy: IC
of 118.20 µg/mL [3].
- Mechanism: Induction of apoptosis via Reactive Oxygen Species (ROS) generation and modulation of the Bcl-2 family proteins. The electrophilic nature of the scaffold likely depletes cellular glutathione (GSH), leading to oxidative stress-mediated cell death.

Metabolic Enzyme Inhibition (Alpha-Glucosidase)

While hydroxy-cinnamic acids (ferulic, caffeic) are the primary class for alpha-glucosidase inhibition, the 2-nitro derivatives offer a unique binding mode. The electron-deficient ring can engage in

-stacking interactions with aromatic residues (Trp, Phe) in the enzyme's active site, while the nitro group can serve as a hydrogen bond acceptor.

Mechanistic Visualization

Synthesis Pathway (Knoevenagel Condensation)

The standard synthesis involves the condensation of 2-nitrobenzaldehyde with malonic acid.[4]

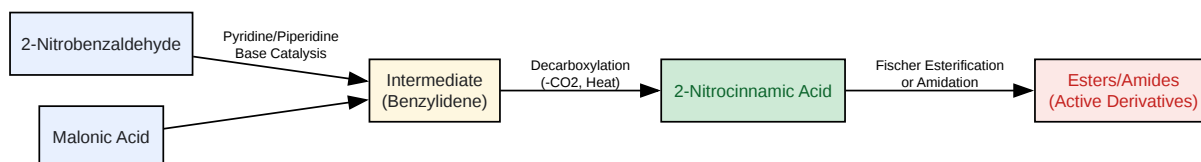


Figure 1: Synthetic Pathway for 2-Nitrocinnamic Acid Derivatives

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Caption: Synthesis via Knoevenagel condensation followed by functionalization.

Mechanism of Action: Michael Addition

The biological activity is often driven by the "Michael Acceptor" property of the -unsaturated ketone/acid.

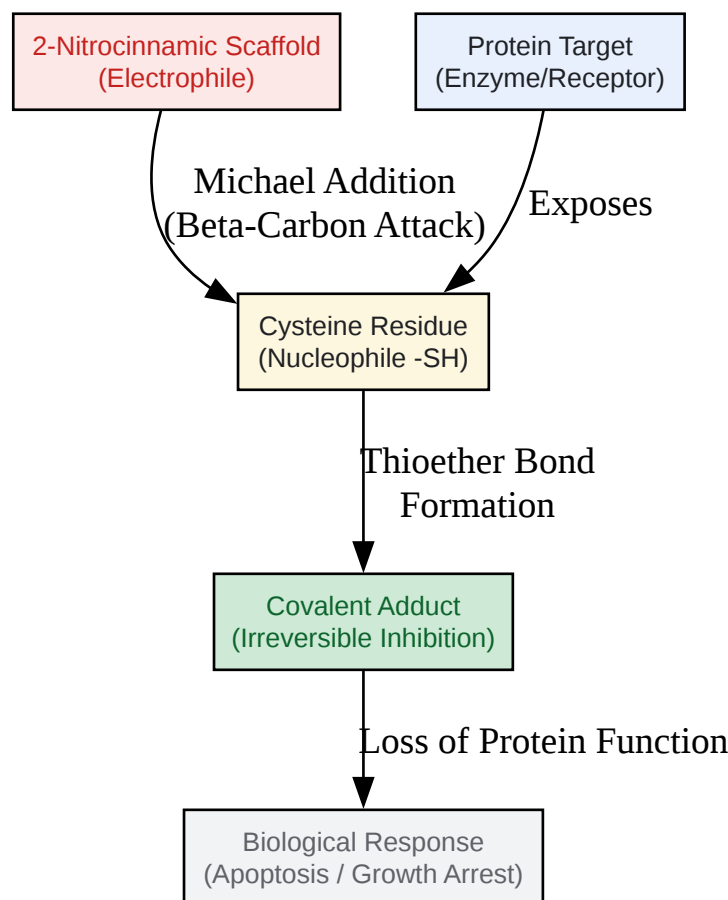


Figure 2: Covalent Modification Mechanism (Michael Addition)

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Caption: Electrophilic attack on cysteine residues drives enzyme inhibition.

Experimental Protocols

Protocol: Synthesis of 2-Nitrocinnamic Acid

Objective: Isolate high-purity 2-nitrocinnamic acid for derivative synthesis.

- Reagents: 2-Nitrobenzaldehyde (10 mmol), Malonic acid (12 mmol), Pyridine (5 mL), Piperidine (5 drops).
- Reaction: Dissolve aldehyde and malonic acid in pyridine. Add piperidine as catalyst.
- Reflux: Heat the mixture at 100°C for 2-4 hours until CO evolution ceases.
- Work-up: Pour the cooled reaction mixture into ice-cold HCl (100 mL, 2M) to precipitate the acid.
- Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
- Validation: Confirm structure via
 - NMR (look for doublets at 6.5–8.0 ppm for vinylic protons).

Protocol: Antifungal Susceptibility Assay (MIC)

Objective: Determine Minimum Inhibitory Concentration (MIC) against *Candida albicans*.

- Preparation: Dissolve 2-nitrocinnamic derivatives in DMSO (stock 10 mg/mL).
- Media: Use RPMI 1640 medium buffered with MOPS.
- Inoculum: Adjust *Candida* suspension to CFU/mL.
- Plating: Add 100 μ L of inoculum to 96-well plates containing serial dilutions of the test compound.
- Incubation: Incubate at 35°C for 24–48 hours.
- Readout: MIC is the lowest concentration showing 100% growth inhibition (visually clear well).

Future Outlook

The 2-nitrocinnamic acid scaffold is an under-utilized pharmacophore. Future optimization should focus on:

- Hybridization: Linking the 2-nitro scaffold with azoles (e.g., fluconazole) to target dual pathways in fungal resistance.
- Reduction: Reducing the nitro group to an amine to create 2-aminocinnamic derivatives, which can be cyclized into quinolines, another potent biological class.

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